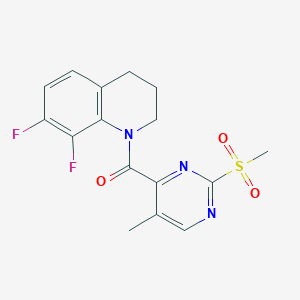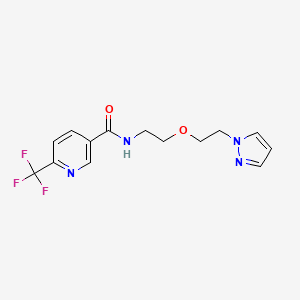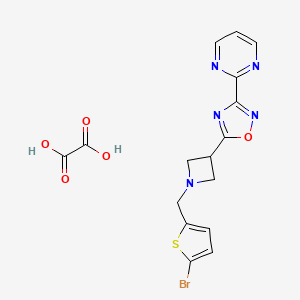![molecular formula C23H25NO3 B2374444 1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-67-6](/img/structure/B2374444.png)
1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro compounds are a class of organic compounds that have two molecular rings joined by one atom, forming a structure somewhat like a figure-eight . They are often used in medicinal chemistry due to their unique structures and potential biological activities .
Synthesis Analysis
The synthesis of spiro compounds can be complex and varies depending on the specific compound. For example, the synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to the single atom that joins two molecular rings. This structure can be analyzed using various techniques, including X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving spiro compounds can be diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of spiro compounds depend on their specific structure. These properties can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis .Applications De Recherche Scientifique
Medicinal Chemistry Research
The spiro[chromane-2,4'-piperidine]-4(3H)-one framework, to which "1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one" belongs, is significant in medicinal chemistry. It is a key structural component in various drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of derivatives from this pharmacophore have shown potential for developing new biologically active substances (Ghatpande et al., 2020).
Antimicrobial Agents
Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been developed and showed promising results in antimicrobial activities. These compounds exhibited excellent docking integrations and good anti-fungal and anti-microbial activities (Ghatpande et al., 2021).
Histone Deacetylase Inhibitors
Spiro[chromane-2,4′-piperidine] derivatives have been prepared as novel histone deacetylase (HDAC) inhibitors. These compounds demonstrated abilities to inhibit nuclear HDACs and showed antiproliferative activities, indicating their potential in cancer treatment (Thaler et al., 2012).
Acetyl-CoA Carboxylase Inhibitors
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their inhibitory activity on acetyl-CoA carboxylase (ACC). Some compounds showed activity in the low nanomolar range, suggesting their potential in metabolic disorders treatment (Shinde et al., 2009).
Sigma Ligands
These compounds have been evaluated as sigma ligands, with some showing high affinity and preference for the sigma 2 binding site. This suggests their potential in neurological research and drug development (Moltzen et al., 1995).
G-Protein-Coupled Receptor 119 Agonists
Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as G-protein-coupled receptor 119 agonists. Their design involved conformational restriction in the linker-to-tail moiety, indicating their potential as therapeutic agents in metabolic diseases (Koshizawa et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1'-(2-phenylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-2-18(17-8-4-3-5-9-17)22(26)24-14-12-23(13-15-24)16-20(25)19-10-6-7-11-21(19)27-23/h3-11,18H,2,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZVBWRCIYWQOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2374361.png)
![N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374362.png)
![8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2374363.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2374365.png)
![2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2374368.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2374371.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyridin-3-yl)thiazole](/img/structure/B2374374.png)


![5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2374379.png)
![3-ethyl-N-(2-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)
